[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves efficient and one-pot methods . For instance, the synthesis of chlorantraniliprole, a related compound, involves a telescopic process starting from a key raw material . The process steps use a variant of anthranilic acid to get the final product . The synthesis methods obtain good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .Scientific Research Applications
Microbiological Activity
Compounds structurally related to “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate” have been synthesized and studied for their microbiological activities. For example, derivatives of 2-Oxo-2H-chromen-2-one have shown significant activity against various microbial strains, such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in the development of new antimicrobial agents (Daci-Ajvazi et al., 2011).
Receptor Activation Capabilities
Research has also focused on the synthesis of novel heteroarotinoids, including derivatives structurally akin to the query compound, for their receptor activation capabilities. Studies have shown that these compounds can activate retinoic acid receptors (RARs) and induce tissue transglutaminase (TGase) activity, suggesting their potential use in therapeutic applications related to receptor modulation (Berlin et al., 2005).
Synthetic Methodologies
Several studies have developed synthetic methodologies for compounds with structural similarities, emphasizing the versatility and potential of such molecules in organic synthesis. For instance, the three-component synthesis of nicotinamide derivatives has been achieved, showcasing the chemical utility of thieno[2,3-b]thiopyran derivatives in constructing complex molecular architectures (Dyachenko et al., 2015). This research area highlights the compound's relevance in the synthesis of bioactive molecules and pharmaceuticals.
Safety and Hazards
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-10-4-2-3-5-11(10)14(17)20-16-13-7-9-22(18,19)15-12(13)6-8-21-15/h2-6,8H,7,9H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJAUPJAHPJOEU-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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